6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
Description
This compound is a hybrid molecule featuring a pyran-thiazole core and a substituted benzoate ester. The pyran ring (4-oxo-4H-pyran-3-yl) is linked via a thioether bridge to a 4-methylthiazole group, while the ester moiety is derived from 4-chloro-3-nitrobenzoic acid. Its design combines electron-withdrawing substituents (chloro, nitro) on the benzoate, which may enhance stability and influence binding interactions.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6S2/c1-9-7-27-17(19-9)28-8-11-5-14(21)15(6-25-11)26-16(22)10-2-3-12(18)13(4-10)20(23)24/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFDBYXRVQKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 896305-67-2, serves as a crucial intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural characteristics of this compound, particularly the thiazole and pyran rings, are essential for its biological activity and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN2O5S. Its molecular weight is approximately 378.41 g/mol. The compound features several functional groups that suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. The thiazole ring may modulate enzyme activity, while the pyran ring and the nitrobenzoate moiety could enhance binding affinity to biological targets. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole derivative has been studied for its antibacterial and antifungal properties:
- Antibacterial Activity : Studies have shown that derivatives containing thiazole rings can inhibit the growth of various bacterial strains, including resistant strains.
- Antifungal Activity : The compound has also demonstrated efficacy against fungal pathogens, making it a potential candidate for antifungal drug development.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The presence of the pyran ring is often associated with anticancer activity due to its ability to interfere with cellular processes such as proliferation and apoptosis.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Study B | Cytotoxicity | Exhibited dose-dependent cytotoxic effects on cancer cell lines (e.g., HeLa cells). |
| Study C | Mechanism | Identified enzyme inhibition as a primary mode of action through binding assays. |
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including this compound). Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like ceftriaxone.
- Case Study on Anticancer Activity : Research involving cancer cell lines revealed that this compound induced apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Comparison of Pyran-Thiazole Derivatives
Benzoate Ester Variants
The benzoate ester moiety is critical for solubility and electronic properties. Key comparisons include:
- Methyl 4-chloro-3-nitrobenzoate: A component of the target compound, this ester is commercially available (Kanto Reagents, 2022) and serves as a precursor.
- 6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate : This analog (PubChem, 2004) replaces the chloro-nitrobenzoate with a bromobenzoate. Bromine’s larger atomic radius may alter steric interactions in biological targets compared to chlorine .
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): From Molecules (2011), this compound substitutes the nitro group with an amino-phenethyl chain, increasing basicity and likely altering target selectivity (e.g., kinase inhibition vs. antimicrobial activity) .
Table 2: Benzoate Ester Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
